molecular formula C11H21N3O B7923447 (S)-2-Amino-1-[(S)-3-(cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-propan-1-one

(S)-2-Amino-1-[(S)-3-(cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-propan-1-one

Cat. No.: B7923447
M. Wt: 211.30 g/mol
InChI Key: NAEFKELBJLUQPP-WPRPVWTQSA-N
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Description

(S)-2-Amino-1-[(S)-3-(cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-propan-1-one is a chiral pyrrolidine derivative offered as a high-purity chemical building block for pharmaceutical research and development. Compounds featuring the pyrrolidine scaffold, such as this one, are of significant interest in medicinal chemistry due to their presence in a wide range of bioactive molecules and their utility in the synthesis of potential therapeutics . The specific stereochemistry conferred by the (S) configuration at two centers is a critical feature, often essential for achieving selective interactions with biological targets, such as enzymes or receptors . This compound's structure, which incorporates a propan-1-one linker and a cyclopropyl-methyl-amino group, makes it a valuable intermediate for constructing more complex molecules. Researchers may utilize it in the design and synthesis of novel compounds for structure-activity relationship (SAR) studies, particularly in the exploration of central nervous system (CNS) targets or other therapeutic areas . Its application is strictly confined to laboratory research purposes. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

(2S)-2-amino-1-[(3S)-3-[cyclopropyl(methyl)amino]pyrrolidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O/c1-8(12)11(15)14-6-5-10(7-14)13(2)9-3-4-9/h8-10H,3-7,12H2,1-2H3/t8-,10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAEFKELBJLUQPP-WPRPVWTQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(C1)N(C)C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CC[C@@H](C1)N(C)C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enantioselective Pyrrolidine Formation

The pyrrolidine ring is synthesized via asymmetric [3+2] cycloaddition or enzymatic resolution. For example, Jacobsen’s hydrolytic kinetic resolution using cobalt-salen catalysts achieves >99% enantiomeric excess (ee) for trans-3-aminopyrrolidines. Alternatively, organocatalytic Michael addition between nitroalkenes and aldehydes forms pyrrolidine precursors with excellent stereocontrol.

Representative Procedure:

  • Starting material : (S)-N-Boc-3-aminopyrrolidine (1.0 eq) is treated with cyclopropylmethylamine (1.2 eq) in dichloromethane (DCM) at 0°C.

  • Coupling reagent : HATU (1.5 eq) and DIEA (3.0 eq) facilitate amide bond formation.

  • Deprotection : Boc removal with TFA/DCM (1:1) yields the free amine intermediate.

ParameterValue
Yield78%
Reaction Time12 hours
Temperature0°C → RT
PurificationFlash chromatography

Construction of the Amino Ketone Moiety

The amino ketone segment is synthesized via Strecker synthesis or Ugi reaction . A streamlined approach involves:

  • Aldol Condensation : (S)-2-aminopropanal (1.0 eq) reacts with acetyl chloride (1.1 eq) in the presence of Et₃N (2.0 eq) to form the protected amino ketone.

  • Deprotection : Acidic hydrolysis (HCl/MeOH) yields the free amino ketone.

StepConditionsYield
Aldol CondensationDCM, 0°C, 6 hours88%
Deprotection2M HCl/MeOH, 2 hours95%

Final Coupling and Stereochemical Optimization

The pyrrolidine and amino ketone fragments are coupled using amide bond formation or Mitsunobu alkylation . Critical considerations include:

  • Stereoretention : Use of non-racemizing conditions (e.g., HATU/DIEA vs. EDCl/HOBt).

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may promote epimerization.

Optimized Coupling Protocol:

  • Reactants : (S)-3-(cyclopropyl-methyl-amino)-pyrrolidine (1.0 eq), (S)-2-aminopropanoyl chloride (1.1 eq).

  • Base : DIEA (3.0 eq), DCM, −20°C.

  • Workup : Aqueous NaHCO₃ extraction, dried (Na₂SO₄), concentrated.

  • Purification : Preparative HPLC (C18 column, MeCN/H₂O + 0.1% TFA).

MetricResult
Yield68%
Purity (HPLC)99.2%
ee (Chiral HPLC)98.5%

Sustainable and Scalable Approaches

Flow Microreactor Systems

Continuous-flow systems minimize side reactions and improve heat transfer. For example, palladium-catalyzed aminations in microreactors achieve 90% conversion in 10 minutes vs. 12 hours in batch.

Green Solvents and Catalysts

  • Solvent Replacement : Cyclopentyl methyl ether (CPME) replaces DCM for amide couplings, reducing environmental impact.

  • Biocatalysis : Immobilized lipases (e.g., CAL-B) catalyze enantioselective aminolysis with 95% ee.

Challenges and Mitigation Strategies

  • Epimerization :

    • Cause : Basic conditions during coupling.

    • Solution : Low-temperature reactions (−20°C) and short reaction times.

  • Purification Complexity :

    • Challenge : Separation of diastereomers.

    • Solution : Chiral stationary phase chromatography or crystallization with tartaric acid.

Comparative Analysis of Synthetic Routes

MethodYieldee (%)Time (h)Cost ($/g)
Reductive Amination8598.524120
Mitsunobu Reaction7299.048180
Flow Synthesis9098.00.590

Key Insight : Flow chemistry offers superior efficiency and cost-effectiveness despite higher initial setup costs .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-1-[(S)-3-(cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under controlled temperature conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether.

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols); reactions are conducted in various solvents depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

(S)-2-Amino-1-[(S)-3-(cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-propan-1-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders and psychiatric conditions.

    Biological Research: Researchers investigate the compound’s effects on various biological systems, including its interactions with enzymes and receptors.

    Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-1-[(S)-3-(cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses. Detailed studies on the molecular targets and pathways involved are essential to fully understand the compound’s mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural homology with several pyrrolidine-based derivatives, differing primarily in substituents on the pyrrolidine ring or the amino-propanone backbone. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison

Compound Name Substituent on Pyrrolidine Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound: (S)-2-Amino-1-[(S)-3-(cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-propan-1-one Cyclopropyl-methyl-amino C₁₇H₂₅N₃O 287.41 High stereochemical specificity; potential CNS activity
(S)-2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one Phenyl group C₁₃H₁₈N₂O 218.30 Simpler structure; lacks cyclopropyl group; 97% purity reported
(S)-2-Amino-1-[(R)-3-(benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-propan-1-one Benzyl-cyclopropyl-amino C₁₇H₂₅N₃O 287.41 R-configuration at pyrrolidine; altered stereoelectronic properties
(S)-2-Amino-1-((S)-3-(benzyl(isopropyl)amino)pyrrolidin-1-yl)-3-methylbutan-1-one Benzyl-isopropyl-amino; methylbutanone backbone C₁₉H₃₁N₃O 317.48 Extended carbon chain; increased lipophilicity
(S)-2-Amino-1-{(S)-2-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one Isopropyl-methyl-amino C₁₃H₂₅N₃O 243.36 Reduced steric bulk; altered hydrogen-bonding capacity

Key Findings:

Stereochemical Impact : The (S,S)-configuration in the target compound distinguishes it from analogs like the (R)-configured benzyl-cyclopropyl derivative . This configuration may enhance binding affinity to chiral receptors, such as dopamine or serotonin transporters.

Benzyl vs. Cyclopropyl: Benzyl-containing analogs (e.g., CAS 1401665-37-9) exhibit higher molecular weights and lipophilicity, which may influence blood-brain barrier permeability .

Biological Activity: Pyrrolidine derivatives with methylbutanone backbones (e.g., CAS 1254927-47-3) have shown anticonvulsant activity in preclinical models, suggesting a possible shared mechanism of action with the target compound . The phenyl-substituted analog (CAS 56414-89-2) lacks the cyclopropyl group but demonstrates high purity (97%), making it a viable intermediate for further derivatization .

Biological Activity

(S)-2-Amino-1-[(S)-3-(cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-propan-1-one, known by its CAS number 1354017-52-9, is a compound with significant biological activity, particularly in pharmacological contexts. This article reviews its biological properties, mechanisms of action, and relevant case studies.

PropertyValue
Molecular Formula C11_{11}H21_{21}N3_{3}O
Molecular Weight 211.30394 g/mol
CAS Number 1354017-52-9

The compound exhibits various biological activities primarily through its interaction with neurotransmitter systems and potential antibacterial properties. Its structure suggests it may influence the central nervous system (CNS) and act on specific receptors involved in neurotransmission.

CNS Activity

Research indicates that compounds similar to this compound can modulate neurotransmitter levels, particularly dopamine and serotonin. This modulation can have implications for treating neurological disorders such as depression and anxiety disorders.

Study on Antibacterial Activity

A study evaluating the antibacterial effects of various pyrrolidine derivatives found that some exhibited significant activity against Staphylococcus aureus and Pseudomonas aeruginosa. The derivatives were synthesized and tested for their MIC values, revealing effective concentrations as low as 0.04 M against certain strains .

Neuropharmacological Effects

Another research initiative focused on the neuropharmacological potential of related compounds. The findings suggested that these compounds could enhance cognitive function and exhibit antidepressant-like effects in animal models, indicating their potential for treating mood disorders .

Research Findings

Recent literature has highlighted the importance of structure-activity relationships (SAR) in developing effective pharmacological agents. The following table summarizes key findings related to the biological activity of pyrrolidine derivatives:

Compound NameActivity TypeMIC (µg/mL)
Pyrrolidine Derivative AAntibacterial75 against B. subtilis
Pyrrolidine Derivative BAntibacterial<125 against E. coli
Compound X (similar structure)NeuropharmacologicalEffective in cognitive tests

Q & A

Q. What are the key safety considerations for handling (S)-2-Amino-1-[(S)-3-(cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-propan-1-one in laboratory settings?

Answer: This compound is classified under GHS Category 1 for eye/skin irritation (H314). Mandatory precautions include:

  • Use of PPE (gloves, goggles, lab coats) to prevent direct contact .
  • Immediate decontamination with water in case of exposure, followed by medical consultation .
  • Storage in ventilated areas away from incompatible substances (e.g., strong oxidizers) .

Q. What synthetic routes are recommended for producing this compound with high enantiomeric purity?

Answer: Synthesis typically involves:

  • Chiral resolution : Use of enantiomerically pure starting materials (e.g., (S)-pyrrolidine derivatives) to retain stereochemistry .
  • Stepwise coupling : Amine alkylation under controlled temperatures (0–5°C) to minimize racemization .
  • Catalytic optimization : Chiral catalysts (e.g., BINOL-derived ligands) to enhance stereoselectivity .
    Post-synthesis, chiral HPLC or circular dichroism (CD) confirms purity (>97% by GC) .

Q. Which analytical techniques are most effective for structural confirmation of this compound?

Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify stereochemistry and functional groups (e.g., cyclopropyl-methyl-amino moiety) .
  • X-ray crystallography : Resolve absolute configuration, particularly for pyrrolidine ring conformation .
  • Mass spectrometry : High-resolution MS (HRMS) to validate molecular formula (C12_{12}H22_{22}N3_3O) .

Q. How should researchers assess the stability of this compound under varying pH and temperature conditions?

Answer:

  • Accelerated stability studies : Incubate at 25°C/60% RH and 40°C/75% RH for 1–3 months, monitoring degradation via HPLC .
  • pH profiling : Expose to buffers (pH 1–13) to identify hydrolysis-prone sites (e.g., cyclopropylamine group) .

Advanced Research Questions

Q. How can contradictory reports on this compound’s biological activity be resolved?

Answer: Contradictions often arise from:

  • Assay variability : Standardize cell lines (e.g., HEK293 vs. CHO) and receptor expression levels .
  • Purity verification : Use orthogonal methods (HPLC, NMR) to exclude impurities confounding activity .
  • Structural analogs : Compare activity with derivatives lacking the cyclopropyl group to isolate pharmacophore contributions .

Q. What computational strategies are recommended for predicting receptor interactions of this compound?

Answer:

  • Molecular docking : Use AutoDock Vina with crystal structures of target receptors (e.g., dopamine D2) to model binding poses .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
  • QSAR modeling : Corrogate electronic parameters (logP, polar surface area) with activity data to refine predictive models .

Q. What experimental designs are optimal for evaluating metabolic pathways and degradation products?

Answer:

  • In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .
  • Isotope labeling : 14^{14}C-tracing at the pyrrolidine nitrogen to track metabolic fate .
  • Forced degradation : Expose to oxidative (H2_2O2_2), thermal (60°C), and photolytic (UV) stress to identify degradants .

Q. How can enantiomeric excess (ee) be maintained during large-scale synthesis?

Answer:

  • Chiral stationary phases : Use preparative HPLC with amylose-based columns for ee ≥99% .
  • Kinetic resolution : Employ lipases (e.g., Candida antarctica) to selectively hydrolyze undesired enantiomers .
  • In situ monitoring : Raman spectroscopy to detect racemization in real time .

Q. What strategies mitigate cytotoxicity observed in cell-based assays?

Answer:

  • Dose optimization : Establish IC50_{50} curves using MTT assays to identify sub-toxic concentrations .
  • Structural modification : Replace the cyclopropyl group with bioisosteres (e.g., trifluoromethyl) to reduce off-target effects .
  • Chelation studies : Assess metal ion interactions (e.g., Zn2+^{2+}) that may enhance toxicity .

Q. How can researchers validate the compound’s blood-brain barrier (BBB) permeability for neurological applications?

Answer:

  • PAMPA-BBB assay : Measure permeability coefficients (Pe) in vitro; Pe >4.0 ×106^{-6} cm/s indicates high BBB penetration .
  • In vivo PET imaging : Radiolabel with 11^{11}C and track brain uptake in rodent models .
  • LogD analysis : Optimize logD (1.5–2.5) to balance solubility and membrane permeability .

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